1-(2-Bromo-5-trifluoromethylphenyl)-2-thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

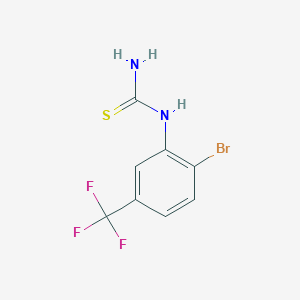

[2-bromo-5-(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3N2S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEJRBGHBHVBON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC(=S)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501254869 |

Source

|

| Record name | N-[2-Bromo-5-(trifluoromethyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-47-9 |

Source

|

| Record name | N-[2-Bromo-5-(trifluoromethyl)phenyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206559-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-Bromo-5-(trifluoromethyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-trifluoromethylphenyl)-2-thiourea

This guide provides a comprehensive overview of the synthesis and detailed characterization of the novel compound 1-(2-bromo-5-trifluoromethylphenyl)-2-thiourea. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the presence of the trifluoromethyl and bromo functional groups, which are known to modulate pharmacokinetic and pharmacodynamic properties. The thiourea scaffold itself is a privileged structure in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including antibacterial, antiviral, and anticancer activities.[1][2] This document will serve as a technical resource, offering not only step-by-step protocols but also the underlying scientific rationale for the experimental choices made.

Introduction: The Significance of Substituted Phenylthioureas

Thiourea derivatives are a versatile class of organic compounds with a broad spectrum of applications, particularly in the realm of medicinal chemistry.[3][2][4] The incorporation of a trifluoromethyl group (CF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Similarly, the presence of a bromine atom can introduce specific steric and electronic effects, potentially leading to enhanced biological activity. The combination of these features in the this compound structure makes it a compelling candidate for further investigation in drug discovery programs.

The synthesis of unsymmetrical thioureas is most commonly achieved through the reaction of an amine with an isothiocyanate.[5][6] This method is generally high-yielding and allows for a diverse range of substituents to be incorporated into the final product. The characterization of the synthesized compound is of paramount importance to confirm its identity, purity, and structure. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a complete picture of the molecular architecture.

Synthetic Strategy and Rationale

The most direct and efficient method for the synthesis of this compound is the reaction of 2-bromo-5-(trifluoromethyl)aniline with a suitable thiocarbonylating agent. In this guide, we will focus on a two-step, one-pot synthesis starting from the commercially available aniline derivative. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

The key to this synthesis is the in situ generation of the isothiocyanate intermediate from the corresponding aniline. This approach avoids the isolation of the often volatile and toxic isothiocyanate. The subsequent reaction with ammonia provides the desired thiourea.

Detailed Experimental Protocol

Materials:

-

2-Bromo-5-(trifluoromethyl)aniline

-

Thiophosgene or a suitable equivalent (e.g., triphosgene and sodium thiocyanate)

-

Dichloromethane (DCM), anhydrous

-

Aqueous ammonia (28-30%)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethanol for recrystallization

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromo-5-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Isothiocyanate Formation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of thiophosgene (1.1 eq) in DCM via the dropping funnel over 30 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Once the formation of the isothiocyanate is complete, cool the reaction mixture back to 0 °C. Cautiously add aqueous ammonia (5.0 eq) dropwise. A white precipitate of the thiourea product should form.

-

Extraction: After stirring for 1 hour at room temperature, dilute the mixture with DCM. Wash the organic layer sequentially with water, saturated NaHCO3 solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from hot ethanol to yield pure this compound as a white crystalline solid.

Comprehensive Characterization

The structural elucidation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For the target compound, both ¹H NMR and ¹³C NMR spectra are essential.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the NH and NH₂ protons of the thiourea moiety. The aromatic region should display a characteristic splitting pattern corresponding to the trisubstituted benzene ring. The NH protons will likely appear as broad singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about all the carbon atoms in the molecule. The most downfield signal is expected for the thiocarbonyl carbon (C=S). The carbon attached to the trifluoromethyl group will show a quartet due to coupling with the three fluorine atoms.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~9.5 (br s, 1H) | -NH-Ar |

| ~7.8 (d, 1H) | Ar-H |

| ~7.6 (dd, 1H) | Ar-H |

| ~7.4 (d, 1H) | Ar-H |

| ~7.0 (br s, 2H) | -NH₂ |

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=S, and C-F bonds.[7][8]

| Characteristic IR Absorption Bands (Predicted) | |

| Frequency (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (asymmetric and symmetric) |

| ~1600 | N-H bending |

| ~1550 | C-N stretching |

| 1350-1150 | C=S stretching |

| 1100-1000 | C-F stretching (strong) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass. The mass spectrum will show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected M/Z:

-

[M]⁺: Calculated for C₈H₆BrF₃N₂S. The molecular ion peak will appear as a doublet with a mass difference of 2, corresponding to the bromine isotopes.

Overall Workflow: From Synthesis to Characterization

The entire process, from obtaining the starting materials to the final characterization of the pure product, can be visualized as a logical flow of operations.

Caption: Comprehensive workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. The described methods are based on established and reliable chemical transformations. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final product. This compound represents a valuable building block for the development of new therapeutic agents, and this guide serves as a foundational resource for researchers in the field.

References

-

Azeem Shakeel, Ataf Ali Altaf, Ashfaq Mahmood Qureshi, Amin Badshah. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]

-

B. R. Linton, A. J. Carr, B. P. Orner, A. D. Hamilton. (2000). A Versatile Synthesis of N,N'-Disubstituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 65(5), 1566-1568. [Link]

-

Dalila Mili, et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(10), 1639-1664. [Link]

-

Journal of Drug Design and Medicinal Chemistry. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]

-

Lidija F. Grgurić, et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1836-1855. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Thiourea in Pharmaceutical Synthesis. [Link]

-

Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]

-

Scribd. (2016). Thiourea Derivatives in Medicine. [Link]

-

Synthesis of thioureas from amines, isocyanides, and sodium sulfide. [Link]

-

Agnieszka Bielenica, et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Molecules, 27(24), 8841. [Link]

-

Combined spectroscopic, DFT, TD-DFT and MD study of newly synthesized thiourea derivative. [Link]

-

Synthesis of ursane-derived isothiocyanates and study of their reactions with series of amines and ammonia. [Link]

-

Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. [Link]

-

Investigation of spectroscopic, reactive, transport and docking properties of 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-6): Combined experimental and computational study. [Link]

-

Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. [Link]

-

Masao Nishikawa, Hiroyuki Mima, and Tokunosuke Kanzawa. (1962). Infrared Spectra of Thiourea and its Inclusion Compounds. I. Vibrational Spectrum of Rhombohedral Thiourea. Chemical and Pharmaceutical Bulletin, 10(12), 1199-1204. [Link]

-

A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. [Link]

-

Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. [Link]

-

Agnieszka Bielenica, et al. (2015). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. European Journal of Medicinal Chemistry, 101, 111-125. [Link]

-

1H-NMR spectra of the thiourea derivatives. [Link]

-

Ragamathunnisa .M., Jasmine Vasantha Rani.E., Padmavathy R., Radha N. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Physics, 4(1), 05-08. [Link]

-

National Institute of Standards and Technology. Thiourea. [Link]

-

National Institute of Standards and Technology. Thiourea. [Link]

-

National Institute of Standards and Technology. Thiourea, (phenylmethyl)-. [Link]

-

National Center for Biotechnology Information. Phenylthiourea. [Link]

-

National Institute of Standards and Technology. Thiourea, phenyl-. [Link]

-

National Institute of Standards and Technology. Thiourea, phenyl-. [Link]

Sources

- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scribd.com [scribd.com]

- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

spectroscopic analysis of 1-(2-bromo-5-trifluoromethylphenyl)-2-thiourea

An In-depth Technical Guide to the Spectroscopic and Computational Analysis of 1-(2-bromo-5-trifluoromethylphenyl)-2-thiourea

Foreword: Unveiling the Molecular Signature

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Thiourea derivatives, a class of compounds rich in biological activity, present a compelling case for rigorous analytical investigation.[1][2] The molecule this compound, with its unique assembly of a brominated phenyl ring, a trifluoromethyl group, and a thiourea moiety, is a candidate of significant interest for its potential applications, stemming from the diverse chemical properties these functional groups impart.

This guide eschews a conventional, rigid template. Instead, it is structured to provide a holistic and intuitive workflow for the comprehensive analysis of this specific molecule. We will journey from fundamental spectroscopic identification to the nuanced insights offered by computational chemistry. The objective is not merely to present data, but to illuminate the causal links between molecular structure and spectroscopic output, thereby empowering researchers to interpret their findings with confidence and foresight. Every protocol is designed as a self-validating system, where experimental results are cross-verified with theoretical predictions, ensuring the highest degree of scientific integrity.

The Subject Molecule: Structure and Rationale for Study

The title compound, this compound (CAS 206559-47-9), is a substituted phenylthiourea.[3][4][5] Understanding its structure is the first step in any analytical endeavor.

The rationale for its in-depth study is rooted in the known bioactivity of related structures. The thiourea backbone is a critical pharmacophore, while the trifluoromethyl group can enhance metabolic stability and binding affinity, and the bromo-substituent provides a site for further synthetic modification.[1][6] Computational studies on similar thiourea derivatives have highlighted their potential as inhibitors for various enzymes, making them attractive for anticancer research.[7][8][9][10][11]

Figure 1: 2D Molecular Structure of the Title Compound.

Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but integrates multiple spectroscopic methods with computational validation. This synergistic approach ensures that the structural assignment is unambiguous and provides a deeper understanding of the molecule's electronic properties.

Figure 2: Integrated Workflow for Spectroscopic & Computational Analysis.

Vibrational Spectroscopy: The FT-IR Fingerprint

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[12] It works by probing the vibrational modes of chemical bonds, which absorb infrared radiation at specific frequencies.

Expertise & Rationale

For a thiourea derivative, we are particularly interested in the N-H, C-N, and C=S stretching and bending vibrations. The C=S bond is significantly less polar and weaker than a C=O (carbonyl) bond, causing its stretching vibration to appear at a lower frequency and with lower intensity, often coupled with other vibrations.[13] The electron-withdrawing nature of the trifluoromethyl and bromo-substituted phenyl ring is expected to influence the electron density around the N-H bonds, potentially shifting their characteristic frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the PerkinElmer Spectrum RXI spectrometer (or equivalent) is powered on and has completed its startup diagnostics.[12]

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to subtract atmospheric (H₂O, CO₂) interference.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000–400 cm⁻¹.[13][14]

-

Data Processing: The instrument software will automatically perform the background subtraction and Fourier transform. Baseline correction and smoothing may be applied if necessary.

Data Interpretation and Expected Frequencies

The analysis of the spectrum involves assigning the observed absorption bands to specific molecular vibrations. Theoretical calculations via Density Functional Theory (DFT) are invaluable for confirming these assignments.[14][15]

| Frequency Range (cm⁻¹) | Vibrational Mode | Rationale & Expected Observations |

| 3400 - 3100 | N-H Stretching | Two distinct bands are expected for the asymmetric and symmetric stretches of the -NH₂ group, and a separate band for the secondary N-H. Hydrogen bonding can broaden these peaks.[13][16] |

| 3100 - 3000 | Aromatic C-H Stretching | Typically sharp, medium-to-weak bands appearing just above 3000 cm⁻¹. |

| ~1620 | N-H Bending (Scissoring) | A strong band associated with the deformation of the -NH₂ group.[13] |

| 1580 - 1450 | C=C Aromatic Ring Stretching | Multiple sharp bands of variable intensity, characteristic of the phenyl ring. |

| ~1510 | Thioamide II (C-N stretching, N-H bending) | A strong, characteristic band for the thiourea moiety, involving a mix of C-N stretching and N-H bending.[17] |

| 1350 - 1100 | C-F Stretching | The C-F bonds of the trifluoromethyl group will produce very strong, characteristic absorption bands in this region. |

| 850 - 750 | Thioamide IV (C=S stretching) | A band of medium intensity. The C=S stretch is often coupled with other vibrations and its position can be shifted. Some studies place this band in the 858–844 cm⁻¹ region.[18] |

| ~730 | C-Br Stretching | A medium to strong band expected at lower frequencies, characteristic of the carbon-bromine bond. |

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.[19] The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

Expertise & Rationale

The key chromophores in our molecule are the substituted phenyl ring and the thiourea moiety. We expect to see π → π* transitions associated with the aromatic system and potentially n → π* transitions involving the non-bonding electrons on the sulfur and nitrogen atoms. The presence of auxochromes (like -NH and -Br) and the trifluoromethyl group will shift the absorption maxima (λ_max). A bathochromic (red) shift is often observed when auxochromes are attached to a conjugated system.[20]

Experimental Protocol

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile). The solvent should not absorb in the region of interest (>200 nm).

-

Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Instrument Setup: Turn on the spectrophotometer (e.g., Shimadzu UV-1800) and allow the lamps to warm up.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).

-

Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the sample holder. Record the absorption spectrum, typically from 400 nm down to 200 nm.[19]

Data Interpretation and Expected Absorptions

The spectrum will show broad absorption bands rather than sharp lines. Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and their corresponding wavelengths, aiding in the interpretation of the experimental spectrum.[21]

| Expected λ_max (nm) | Transition Type | Associated Chromophore |

| ~210 - 230 nm | π → π | Phenyl ring (E-band) |

| ~250 - 290 nm | π → π | Phenyl ring conjugated with thiourea (B-band)[18] |

| > 300 nm | n → π* | Thiocarbonyl (C=S) group |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Expertise & Rationale

For this compound, ¹H NMR will reveal the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The aromatic region will be particularly informative, showing distinct splitting patterns for the three protons on the phenyl ring. ¹³C NMR will identify all unique carbon atoms, including the quaternary carbons. The strong electronegativity of the fluorine atoms will have a significant deshielding effect on the CF₃ carbon and will also cause it to appear as a quartet due to C-F coupling.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for thioureas as the acidic N-H protons are more likely to be observed.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), although modern spectrometers can lock onto the deuterium signal of the solvent and use its residual peak as a reference.

-

NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer (e.g., a Bruker 400 MHz instrument). The instrument is tuned to the specific nucleus (¹H or ¹³C), and the magnetic field is "locked" and "shimmed" to ensure homogeneity.

-

Acquisition:

-

¹H NMR: Acquire the spectrum. Key parameters include the number of scans (e.g., 8-16), relaxation delay, and acquisition time.

-

¹³C NMR: Acquire the spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 128 or more). Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

-

Data Interpretation and Expected Chemical Shifts (δ)

| Nucleus | Expected δ (ppm) | Multiplicity | Assignment & Rationale |

| ¹H | 9.5 - 10.5 | Broad singlet | NH -Ar: Secondary amide proton, deshielded. |

| ¹H | 7.5 - 8.5 | Broad singlet | NH ₂: Primary amide protons. May appear as one broad signal due to exchange. |

| ¹H | 7.5 - 8.0 | Multiplets | Aromatic H : Three protons on the phenyl ring. Their exact shifts and splitting patterns (doublets, doublet of doublets) depend on their position relative to the Br and CF₃ groups. |

| ¹³C | ~180 | Singlet | C =S: Thiocarbonyl carbon, highly deshielded.[17] |

| ¹³C | 120 - 140 | Multiple singlets | Aromatic C : Carbons of the phenyl ring. Quaternary carbons (attached to Br, CF₃, N) will also appear here. |

| ¹³C | ~123 | Quartet | -C F₃: Carbon of the trifluoromethyl group. Deshielded and split into a quartet by the three attached fluorine atoms (¹J_CF). |

Computational Chemistry: The Theoretical Validation

Density Functional Theory (DFT) calculations serve as a powerful complement to experimental data, providing theoretical validation for spectroscopic assignments and offering insights into molecular properties that are difficult to measure directly.[1][14][21]

Methodology: A Standard Protocol

-

Software: Use a standard computational chemistry package like Gaussian or ORCA.

-

Input Structure: Build the 3D structure of this compound.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[15]

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated frequencies can be scaled by a known factor (~0.967 for B3LYP) to better match experimental FT-IR data.

-

NMR Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method with the same functional and basis set to calculate the ¹H and ¹³C isotropic shielding values. These are then converted to chemical shifts by referencing them against calculated shielding values for TMS.

-

Electronic Spectra (TD-DFT): Perform a Time-Dependent DFT calculation to simulate the UV-Vis spectrum, which calculates the energies and oscillator strengths of electronic excitations.[21]

Figure 3: Correlation of Molecular Moieties with Spectroscopic Signals.

Conclusion: A Synthesized Perspective

The comprehensive analysis of this compound requires a multi-faceted approach that marries experimental spectroscopy with theoretical computation. FT-IR provides a rapid survey of functional groups, UV-Vis spectroscopy reveals the electronic landscape, and multi-nuclear NMR delivers an unambiguous map of the molecular skeleton. Each technique provides a piece of the puzzle, and their correlation, validated by DFT calculations, allows for a confident and complete structural and electronic characterization. This integrated workflow not only confirms the identity and purity of the compound but also provides foundational data crucial for understanding its reactivity, potential biological activity, and suitability for further development in pharmaceutical or material science applications.

References

- 1. scispace.com [scispace.com]

- 2. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiourea, N-[2-bromo-5-(trifluoromethyl)phenyl]- [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. Thiourea, N-[2-bromo-5-(trifluoromethyl)phenyl]- [cymitquimica.com]

- 6. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Computational Studies of Thiourea Derivatives as Anticancer Candidates through Inhibition of Sirtuin-1 (SIRT1) | Ruswanto | Jurnal Kimia Sains dan Aplikasi [ejournal.undip.ac.id]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational Study of Bis-(1-(Benzoyl)-3-Methyl Thiourea) Platinum (II) Complex Derivatives as Anticancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iosrjournals.org [iosrjournals.org]

- 13. jetir.org [jetir.org]

- 14. sciforum.net [sciforum.net]

- 15. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. iosrjournals.org [iosrjournals.org]

- 20. sioc.cas.cn [sioc.cas.cn]

- 21. PlumX [plu.mx]

The Trifluoromethylphenyl Thiourea Scaffold: A Comprehensive Technical Guide to Unlocking Its Diverse Biological Activities

Introduction: The Strategic Combination of Thiourea and Trifluoromethylphenyl Moieties

In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced efficacy and unique mechanisms of action is perpetual. Among the myriad of molecular frameworks, thiourea derivatives have consistently emerged as privileged structures due to their versatile biological activities.[1] The inherent ability of the thiourea backbone (-NH-C(S)-NH-) to form stable complexes with metal ions and participate in hydrogen bonding interactions allows these molecules to bind to a wide array of biological targets, including enzymes and receptors.[2]

The strategic incorporation of a trifluoromethylphenyl group onto the thiourea scaffold represents a significant advancement in the design of potent bioactive agents. The trifluoromethyl (-CF3) group is a bioisostere of the methyl group, but it imparts profoundly different physicochemical properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically enhance a molecule's pharmacokinetic and pharmacodynamic profile.[3] Specifically, the presence of the trifluoromethylphenyl moiety has been shown to increase the acidity of the thiourea's amino groups, thereby augmenting their hydrogen-bond donor capability and promoting stronger interactions with biological targets.[4] This synergy between the thiourea core and the trifluoromethylphenyl substituent has led to the development of novel derivatives with a broad spectrum of biological activities, including potent antimicrobial, anticancer, antiviral, and enzyme inhibitory properties.[2][5]

This in-depth technical guide provides a comprehensive overview of the biological activities of novel trifluoromethylphenyl thiourea derivatives. It is designed for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating these promising compounds.

Synthetic Strategies: Crafting Trifluoromethylphenyl Thiourea Derivatives

The synthesis of trifluoromethylphenyl thiourea derivatives is typically a straightforward and high-yielding process. The most common method involves the reaction of a trifluoromethylphenyl isothiocyanate with a primary or secondary amine. Alternatively, trifluoromethylaniline can be reacted with various isothiocyanates.[5]

General Synthetic Workflow

Caption: General workflow for the synthesis of trifluoromethylphenyl thiourea derivatives.

A Spectrum of Biological Activities

The unique structural features of trifluoromethylphenyl thiourea derivatives have endowed them with a wide range of pharmacological effects.

Antimicrobial Activity: A Renewed Arsenal Against Drug-Resistant Pathogens

A significant body of research has highlighted the potent antibacterial and antifungal properties of trifluoromethylphenyl thiourea derivatives. These compounds have shown remarkable activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[4]

Several studies have demonstrated the efficacy of these derivatives against pathogenic bacteria. For instance, certain compounds have exhibited significant inhibitory action against Gram-positive cocci, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range (0.25-16 µg/ml).[5] The addition of trifluoromethyl groups at the meta-position on the phenyl ring appears to be particularly effective in promoting bacterial inhibitory action.[6] Furthermore, copper(II) complexes of these derivatives have shown even higher antimicrobial activity, with some being active against numerous strains of methicillin-resistant Staphylococci (MIC = 2 µg/mL).[7][8]

A key mechanism underlying the antibacterial activity of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[5][7] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. Molecular docking studies have suggested that trifluoromethylphenyl thiourea derivatives can fit into the active sites of these enzymes, leading to their inhibition.[9]

Caption: Proposed mechanism of antibacterial action via inhibition of DNA gyrase and topoisomerase IV.

In addition to their antibacterial properties, certain acyl thiourea derivatives bearing a 4-(trifluoromethyl)phenyl moiety have demonstrated good antifungal activity against various fungal strains.[10]

Anticancer Activity: A Multi-pronged Attack on Malignancies

Trifluoromethylphenyl thiourea derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2]

Studies have reported the potent cytotoxic effects of these compounds against human primary and metastatic colon cancer, chronic myelogenous leukemia, and prostate cancer cell lines, with some derivatives showing IC50 values in the low micromolar range.[2] For example, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea has been identified as a particularly promising candidate.[2] Furthermore, compounds with a 3,5-bis(trifluoromethyl)phenyl moiety have demonstrated significant cytotoxicity against a panel of seven cancer cell lines, including lung, colon, breast, and liver cancer cells.[11]

Beyond direct cytotoxicity, some trifluoromethylphenyl thiourea derivatives exhibit antiangiogenic activity, inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.[11] Certain compounds have been found to moderately inhibit various receptor tyrosine kinases (RTKs) such as VEGFR2, VEGFR3, and PDGFRβ, which play key roles in angiogenesis.[11]

Antiviral and Enzyme Inhibitory Activities

The biological activity of these derivatives extends to antiviral and enzyme inhibitory effects.

Several trifluoromethylphenyl thiourea derivatives have been evaluated for their antiviral activity against a broad panel of DNA and RNA viruses, with some compounds showing notable cytotoxicity against MT-4 cells.[5] Additionally, novel phthalamide-like thiourea derivatives containing trifluoromethylpyridine have been shown to inhibit the self-assembly of tobacco mosaic virus (TMV) particles, demonstrating their potential as antiviral agents in agriculture.[12]

The thiourea scaffold is known to interact with various enzymes.[2] Trifluoromethylphenyl thiourea derivatives have been investigated as inhibitors of enzymes such as cholinesterases and heat shock protein HSP90.[10][13][14]

Structure-Activity Relationships (SAR)

The biological activity of trifluoromethylphenyl thiourea derivatives is significantly influenced by the nature and position of substituents on the phenyl rings.

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro or additional trifluoromethyl groups, on the aromatic moieties generally enhances biological activity.[4] This is attributed to an increase in the hydrogen-bond donor ability of the thiourea's amino groups.[4]

-

Halogen Substituents: The incorporation of halogen atoms, particularly chlorine, on the phenyl ring often leads to increased antimicrobial and anticancer potency.[2][7]

-

Lipophilicity: Increasing the lipophilicity of the molecule can improve its ability to penetrate bacterial cell membranes, thereby enhancing its antibacterial action.[4]

-

Linker Type: In bis-thiourea derivatives, the nature of the linker between the thiourea moieties plays a crucial role in their cytotoxicity.[2]

Experimental Protocols

This section provides an overview of standard methodologies for evaluating the biological activity of trifluoromethylphenyl thiourea derivatives.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

-

Serial Dilution of Test Compounds: The trifluoromethylphenyl thiourea derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the trifluoromethylphenyl thiourea derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization of Formazan: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Quantitative Data Summary

| Compound Type | Biological Activity | Target | IC50 / MIC Values | Reference |

| 3-(Trifluoromethyl)phenyl Thiourea Derivatives | Antibacterial | Gram-positive cocci | 0.25-16 µg/ml (MIC) | [5] |

| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Antibacterial | Methicillin-resistant Staphylococci | 2 µg/mL (MIC) | [7] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Anticancer | SW620 (metastatic colon cancer) | 1.5 µM (IC50) | [2] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | Anticancer | A549 (lung cancer) | 0.2 µM (IC50) | [2] |

| Compound with 3,5-bis(trifluoromethyl)phenyl moiety | Anticancer | NCI-H460 (lung cancer) | 1.86 µM (IC50) | [11] |

| Phthalamide-like thiourea with trifluoromethylpyridine | Antiviral | Tobacco Mosaic Virus (TMV) | 20.5 µg/mL (EC50) | [12] |

Conclusion and Future Perspectives

Novel trifluoromethylphenyl thiourea derivatives represent a highly versatile and promising class of bioactive compounds. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further drug discovery and development efforts. The strategic incorporation of the trifluoromethylphenyl moiety has proven to be a successful approach for enhancing the therapeutic potential of the thiourea scaffold.

Future research in this area should focus on:

-

Optimization of Lead Compounds: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Mechanisms of Action: In-depth studies to fully understand the molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy Studies: Evaluation of the most promising derivatives in animal models of infectious diseases and cancer.

-

Exploration of New Therapeutic Areas: Investigating the potential of these compounds for other applications, such as neurodegenerative diseases and inflammatory disorders.

The continued exploration of the chemical space around the trifluoromethylphenyl thiourea core is poised to yield a new generation of therapeutic agents with significant clinical potential.

References

-

Bielenica, A., et al. (2015). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. European Journal of Medicinal Chemistry, 101, 111-125. [Link]

-

Yusof, M. S. M., et al. (2024). Screening of novel carbohydrate-derived thioureas for antibacterial activity. Results in Chemistry, 7, 101416. [Link]

-

Bielenica, A., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Molecules, 27(24), 8793. [Link]

-

Krasavin, M., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. [Link]

-

Limban, C., et al. (2020). Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. Molecules, 25(5), 503. [Link]

-

Abdel-Wahab, B. F., et al. (2025). Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. ResearchGate. [Link]

-

Arshad, M., et al. (2020). Synthesis, characterization, and in vitro evaluation and in silico molecular docking of thiourea derivatives incorporating 4-(trifluoromethyl)phenyl moiety. Journal of the Iranian Chemical Society, 17, 2653-2667. [Link]

-

Krasavin, M., et al. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience, 14(3), 1-20. [Link]

-

Kumar, A., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(7), 1165-1172. [Link]

-

Bielenica, A., et al. (2015). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. ResearchGate. [Link]

-

Bielenica, A., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. PubMed Central. [Link]

-

Shah, F. U., et al. (2022). Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. PubMed Central. [Link]

-

Arshad, M., et al. (2020). 4-(Trifluoromethyl)phenyl based thioureas. ResearchGate. [Link]

-

Gzella, A., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(16), 4995. [Link]

-

Khan, I., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PubMed Central. [Link]

-

Al-Ostoot, F. H. (2025). Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. [Link]

-

Faidallah, H. M., et al. (2011). Synthesis and Biological Evaluation of New 3,5-Di(trifluoromethyl)-1,2,4-triazolesulfonylurea and Thiourea Derivatives as Antidiabetic and Antimicrobial Agents. ChemInform. [Link]

-

Schreiner, P. R. (2011). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Chemical Society Reviews, 40(9), 4649-4659. [Link]

-

Wang, M., et al. (2021). Trifluoromethylpyridine thiourea derivatives: design, synthesis and inhibition of the self-assembly of tobacco mosaic virus particles. Pest Management Science, 78(4), 1417-1427. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives [mdpi.com]

- 8. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Strona domeny infona.pl [infona.pl]

- 11. researchgate.net [researchgate.net]

- 12. Trifluoromethylpyridine thiourea derivatives: design, synthesis and inhibition of the self-assembly of tobacco mosaic virus particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Endgame: A Technical Guide to the Mechanism of Action of 1-(2-bromo-5-trifluoromethylphenyl)-2-thiourea

This guide provides a comprehensive exploration into the putative mechanism of action for the novel synthetic compound, 1-(2-bromo-5-trifluoromethylphenyl)-2-thiourea. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a strategic, inquiry-driven framework for elucidating the compound's biological activity. We will synthesize existing knowledge on related thiourea derivatives to construct a primary hypothesis and detail the rigorous experimental cascade required for its validation.

Part 1: Foundational Insights and Primary Hypothesis

Thiourea derivatives are a versatile class of organic compounds recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The core thiourea scaffold, with its thione group and two amino groups, is adept at forming non-covalent interactions with biological macromolecules, particularly enzymes.[1] The specific substitutions on the phenyl ring of this compound—a bromine atom and a trifluoromethyl group—are electron-withdrawing, which can significantly modulate the compound's electronic properties and its potential for interaction with biological targets.[1][4]

Based on extensive literature review of structurally related compounds, we propose the following primary hypothesis:

Primary Hypothesis: this compound acts as a potent inhibitor of bacterial DNA gyrase and/or topoisomerase IV, leading to the disruption of DNA replication and ultimately, bacterial cell death.

This hypothesis is grounded in studies demonstrating that phenylisothiocyanate thiourea derivatives can form stable complexes with these essential bacterial enzymes.[5] The presence of a trifluoromethylphenyl moiety, in particular, has been associated with strong inhibitory effects against Gram-positive pathogens.[5][6]

Part 2: A Phased Experimental Approach to Mechanistic Validation

To systematically investigate our primary hypothesis, a multi-tiered experimental plan is proposed. This approach ensures that each phase of the investigation builds upon the last, creating a self-validating system of inquiry.

Phase I: Broad-Spectrum Antimicrobial Activity Profiling

The initial step is to ascertain the antimicrobial and cytotoxic profile of the compound. This provides the foundational data upon which all subsequent mechanistic studies will be built.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

-

Preparation of Bacterial Cultures: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria will be cultured to mid-logarithmic phase in appropriate broth media.

-

Compound Dilution Series: A serial dilution of this compound will be prepared in a 96-well microtiter plate.

-

Inoculation: Each well will be inoculated with a standardized bacterial suspension.

-

Incubation: The plates will be incubated under optimal conditions for bacterial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: Aliquots from wells showing no growth are plated on agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies.

Causality Behind Experimental Choices: This initial screen is crucial to confirm that the compound possesses antimicrobial activity and to determine the spectrum of that activity. The choice of a diverse bacterial panel helps to identify if the compound has broad-spectrum effects or is specific to certain types of bacteria.

Hypothetical Data Summary:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| S. aureus (ATCC 29213) | 4 | 8 |

| E. faecalis (ATCC 29212) | 8 | 16 |

| E. coli (ATCC 25922) | 64 | >128 |

| P. aeruginosa (ATCC 27853) | >128 | >128 |

Phase II: Target Engagement and Enzyme Inhibition

With antimicrobial activity confirmed, the next logical step is to investigate the compound's interaction with its putative molecular targets: DNA gyrase and topoisomerase IV.

Experimental Protocol: In Vitro Enzyme Inhibition Assays

-

Enzyme Source: Purified recombinant S. aureus DNA gyrase and topoisomerase IV will be used.

-

Assay Principle: The assays will measure the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV in the presence of varying concentrations of the test compound.

-

Detection: The different topological states of the DNA substrate will be resolved by agarose gel electrophoresis and quantified.

-

IC50 Determination: The concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) will be calculated.

Causality Behind Experimental Choices: These in vitro assays provide direct evidence of target engagement and inhibition. Using purified enzymes isolates the interaction from other cellular factors, allowing for a clear assessment of the compound's inhibitory potency.

Hypothetical Data Summary:

| Enzyme | IC50 (µg/mL) |

| S. aureus DNA Gyrase | 2.5 |

| S. aureus Topoisomerase IV | 5.2 |

Visualization of the Proposed Experimental Workflow:

Caption: Phased experimental workflow for mechanistic validation.

Phase III: Cellular Corroboration of the Mechanism

The final phase aims to confirm that the observed enzyme inhibition translates into the expected cellular effects.

Experimental Protocol: Macromolecular Synthesis Inhibition Assay

-

Principle: This assay determines the effect of the compound on the synthesis of DNA, RNA, and protein in bacterial cells.

-

Methodology: S. aureus cells will be treated with the compound at its MIC. Radiolabeled precursors for DNA (e.g., [³H]thymidine), RNA (e.g., [³H]uridine), and protein (e.g., [³H]leucine) will be added.

-

Analysis: The incorporation of the radiolabeled precursors into their respective macromolecules will be measured over time.

-

Interpretation: Selective inhibition of DNA synthesis would strongly support the proposed mechanism of action.

Causality Behind Experimental Choices: This cellular assay bridges the gap between in vitro enzyme inhibition and the ultimate bactericidal effect. It provides crucial evidence that the compound's primary mode of action within the cell is the disruption of DNA replication.

Part 3: Elucidating the Molecular Interactions

To understand the structural basis of inhibition, molecular docking studies can be employed.

In Silico Approach: Molecular Docking

Molecular docking simulations will be performed to predict the binding mode of this compound within the active site of S. aureus DNA gyrase. This can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the compound's inhibitory activity. The thiourea moiety is a known hydrogen bond donor and acceptor, which likely plays a crucial role in binding.

Visualization of the Proposed Signaling Pathway Inhibition:

Caption: Proposed inhibition of the DNA gyrase pathway.

Part 4: Conclusion and Future Directions

The presented technical guide outlines a robust and logical framework for elucidating the mechanism of action of this compound. The proposed hypothesis, centered on the inhibition of bacterial DNA gyrase and topoisomerase IV, is strongly supported by the existing literature on related thiourea derivatives. The phased experimental approach ensures a thorough and validated investigation, from broad activity profiling to specific target engagement and cellular effects.

Future studies should focus on structure-activity relationship (SAR) analyses to optimize the compound's potency and selectivity. Furthermore, in vivo efficacy studies in animal models of bacterial infection will be crucial for translating these in vitro findings into potential therapeutic applications.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing the Versatility of Substituted Thioureas: A Guide to Therapeutic Potential and Drug Design

An In-depth Technical Guide for Drug Development Professionals

Abstract

Substituted thiourea derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] With a structure analogous to urea but featuring a sulfur atom in place of oxygen, these compounds exhibit unique physicochemical properties that facilitate interactions with a wide array of biological targets.[2][3] This guide provides an in-depth exploration of the therapeutic potential of substituted thioureas, synthesizing field-proven insights with technical data. We will delve into their synthesis, multifaceted mechanisms of action across oncology, infectious diseases, and enzyme inhibition, and the critical structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising class of compounds for next-generation therapeutics.

Introduction: The Thiourea Scaffold in Medicinal Chemistry

Thiourea [SC(NH₂)₂] is an organosulfur compound whose derivatives are pivotal in drug discovery.[3] The core scaffold contains a thionic group and two amino groups, which can be readily substituted, allowing for fine-tuning of the molecule's properties.[4] The N-H groups act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor, enabling robust interactions with enzymes and cellular receptors.[3][4] This structural versatility has led to the development of thiourea derivatives with potent anticancer, antiviral, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3][5] Several thiourea-containing drugs have been approved for clinical use, including the anti-tuberculosis agent thioacetazone and the antiretroviral ritonavir (as part of HAART), underscoring their therapeutic relevance.[6]

Synthetic Strategies: From Bench to Lead Compound

The synthesis of substituted thiourea derivatives is versatile, with the most common and straightforward approach being the reaction of an amine with an appropriate isothiocyanate.[3] This method allows for the generation of a diverse library of compounds by varying both the amine and isothiocyanate starting materials.

In pursuit of more environmentally friendly processes, green chemistry approaches have been developed. One notable method involves the condensation of amines and carbon disulfide in an aqueous medium, which avoids the use of toxic reagents like thiophosgene and proceeds through a dithiocarbamate intermediate.[3][7][8]

Experimental Protocol: General Synthesis of a Di-substituted Thiourea

This protocol outlines a standard laboratory procedure for the synthesis of an N,N'-di-substituted thiourea derivative from an amine and an isothiocyanate.

Materials:

-

Primary or secondary amine (1.0 eq)

-

Isothiocyanate (1.0 eq)

-

Solvent (e.g., Acetonitrile, Tetrahydrofuran (THF), or Dichloromethane (DCM))

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Condenser (if heating is required)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round bottom flask, add the selected amine (1.0 eq). Dissolve the amine in a suitable solvent (e.g., acetonitrile) under ambient temperature.

-

Reagent Addition: While stirring, add the isothiocyanate (1.0 eq) to the amine solution. The addition can be done dropwise if the reaction is exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Depending on the reactivity of the substrates, the reaction may be complete within a few hours or may require gentle heating.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent. This will typically yield the crude product.

-

Purification: Purify the crude product using silica gel column chromatography. A gradient of ethyl acetate in hexanes is commonly used as the eluent system to isolate the pure thiourea derivative.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Diagram: General Synthesis Workflow

The following diagram illustrates the primary synthetic route to substituted thioureas.

Caption: Workflow for the synthesis of substituted thiourea derivatives.

Broad-Spectrum Therapeutic Potential

The unique structural features of thiourea derivatives enable them to interact with a wide range of biological targets, leading to diverse therapeutic applications.

Anticancer Activity

Thiourea derivatives have emerged as highly promising anticancer agents, exhibiting cytotoxicity against numerous cancer cell lines and targeting various pathways involved in tumorigenesis.[1][4][9]

Mechanisms of Action:

-

Enzyme Inhibition: Many derivatives act as potent inhibitors of key enzymes in cancer signaling. This includes receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and kinases in the MAPK pathway such as B-RAF, thereby inhibiting angiogenesis and cell proliferation.[4][10] They have also been shown to inhibit DNA topoisomerase and carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII.[2][11]

-

Apoptosis Induction: Certain thioureas trigger programmed cell death in cancer cells. For instance, diarylthiourea compounds have been shown to arrest the cell cycle in the S phase and upregulate caspase-3, initiating an intrinsic apoptotic pathway in breast cancer cells.[12] Other derivatives induce late apoptosis in colon cancer and leukemia cells.[10]

-

Signaling Pathway Modulation: They can interfere with critical signaling pathways. Some quinazoline-based derivatives inhibit the Wnt/β-catenin pathway in cervical cancer cells, while others suppress NF-κB activation and VEGF secretion.[10][13]

-

DNA Interaction: While some compounds do not bind covalently, they can engage in electrostatic interactions or intercalation with DNA, disrupting its conformation and function.[2][4]

Diagram: Anticancer Mechanism of Action

Caption: Multi-target anticancer mechanisms of thiourea derivatives.

Table 1: Selected Anticancer Activity of Substituted Thioureas

| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ / GI₅₀ Value | Reference |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | K-Ras Inhibition | 0.2 µM | [4] |

| 1-Aryl-3-(pyridin-2-yl) thiourea | MCF-7 (Breast) | HER2 Inhibition | 1.3 µM | [4] |

| 3,4-dichloro-phenyl substituted thiourea | SW620 (Colon) | Apoptosis Induction | 1.5 - 8.9 µM | [10] |

| 4-aminoquinoline-thiourea hybrid | MDA-MB231 (Breast) | Antiproliferative | 3.0 µM | [4] |

| Sulphonyl thiourea (7c) | hCA IX (enzyme) | Carbonic Anhydrase Inhibition | Kᵢ = 125.1 nM | [11] |

| Sulphonyl thiourea (7d) | hCA XII (enzyme) | Carbonic Anhydrase Inhibition | Kᵢ = 111.0 nM | [11] |

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents.[14][15] Thiourea derivatives have demonstrated significant potential as antibacterial and antifungal agents.[16][17] Their metal complexes, in particular, often show enhanced activity.[2]

-

Antibacterial: Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli) bacteria.[16][17] The presence of halogen atoms like chlorine, fluorine, or bromine on the N-phenyl substituent often enhances antibacterial efficacy.[16]

-

Antifungal: Many thioureas are potent fungicides, with activity against clinically relevant species like Candida albicans, Aspergillus flavus, and the emerging multidrug-resistant pathogen Candida auris.[18][19]

Antiviral Activity

Thiourea derivatives have been investigated as inhibitors of several viruses.

-

Anti-HIV: Certain thiourea derivatives act as dual inhibitors, targeting both the HIV-1 capsid (CA) protein and the human cyclophilin A (CypA), which are critical for viral replication.[20] Others function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2]

-

Anti-HCV: A series of derivatives have been identified as potent inhibitors of the Hepatitis C virus (HCV), with structure-activity studies revealing that the length and position of an alkyl linker significantly influence antiviral activity.[21]

-

Anti-Influenza: Adamantylthiourea derivatives have shown antiviral activity against influenza A virus, with efficacy comparable to the drug amantadine.[22]

Enzyme Inhibition

Beyond cancer-related enzymes, the thiourea scaffold is effective at inhibiting other enzyme classes.

-

Cholinesterases: Several thiourea derivatives have been reported as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease.[23][24]

-

Urease: Some derivatives act as urease inhibitors, which is relevant for treating infections caused by Helicobacter pylori.[18]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a compound's structure and its biological activity is paramount for rational drug design. For thiourea derivatives, SAR studies have yielded several key insights:

-

Aromatic Substituents: The nature and position of substituents on aryl rings are critical. Electron-withdrawing groups (e.g., halogens like -Cl, -F, or groups like -CF₃) on a phenyl ring often enhance anticancer and antimicrobial activity.[4][15][18] For example, an ortho-chloro or fluoro substitution on one phenyl ring and a pyridinyl group on the other were found to be essential for antimicrobial and anti-HIV activity.[15]

-

Lipophilicity: The hydrophobic nature of aryl-substituted thioureas can improve membrane permeability and facilitate π-π stacking interactions with protein targets.[4]

-

Linker Groups: In more complex derivatives, the type and length of a linker connecting the thiourea moiety to another pharmacophore can dramatically impact activity. This was observed in anti-HCV agents, where a six-carbon alkyl linker was optimal.[21]

-

Heterocyclic Moieties: Incorporating heterocyclic rings (e.g., pyridine, quinazoline, benzothiazole) can enhance target specificity and introduce additional hydrogen bonding interactions, often leading to increased potency.[2][4][10]

Diagram: Key SAR Features of the Thiourea Scaffold

Caption: Structure-activity relationship hotspots on the thiourea scaffold.

Challenges and Future Directions

Despite their immense potential, thiourea derivatives face challenges common in drug development, including issues with poor solubility and potential toxicity.[6] The genotoxicity and cytotoxicity of some anticancer agents to normal cells, for instance, limit their therapeutic window.[2]

Future research should focus on:

-

Improving Selectivity: Designing derivatives that are highly selective for cancer cells over normal cells or for specific microbial enzymes over host enzymes.[13]

-

Combination Therapies: Exploring the synergistic effects of thiourea derivatives with existing chemotherapies or antimicrobial agents to overcome drug resistance.[4]

-

Advanced Drug Delivery: Developing novel formulations or prodrug strategies to improve the pharmacokinetic profiles and reduce off-target toxicity of potent compounds.

-

Exploring New Targets: Leveraging the versatile scaffold to design inhibitors for novel and challenging drug targets.

Conclusion

Substituted thiourea compounds are a cornerstone of modern medicinal chemistry, offering a highly adaptable scaffold for the development of novel therapeutics. Their proven efficacy across a spectrum of diseases—from cancer to viral and bacterial infections—is a testament to their chemical versatility. By integrating rational design based on a deep understanding of structure-activity relationships with robust synthetic and screening methodologies, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of molecules. The insights and protocols provided in this guide aim to empower researchers to overcome existing challenges and pioneer the next generation of thiourea-based drugs.

References

- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar.

- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2025).

- Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. (2010). PubMed.

- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). MDPI.

- Design, synthesis, and anti-HCV activity of thiourea compounds. (n.d.). PubMed.

- Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. (n.d.). Bentham Science.

- Literature review on the discovery of novel thiourea compounds. (2025). BenchChem.

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry.

- Adamantylthiourea derivatives as antiviral agents. (1979). PubMed.

- Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. (2019). Bentham Science Publishers.

- Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Deriv

- Synthesis and Biological Activity of Novel Thiourea Derivatives as Carbonic Anhydrase Inhibitors. (n.d.). PubMed.

- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv

- A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. (2010). Organic Chemistry Portal.

- A concise synthesis of substituted thiourea derivatives in aqueous medium. (2010). PubMed.

- Synthesis, In vitro Antibacterial and Antifungal Activities of Trifluoroalkyl-N, N'-Disubstituted Thioureas. (2020). Juniper Publishers.

- Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. (n.d.). NIH.

- Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. (2019). Ingenta Connect.

- Structure-activity relationship (SAR) studies of (Pyridin-2-ylmethylideneamino)

- Biological Applications of Thiourea Deriv

- RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (n.d.). Malaysian Journal of Analytical Sciences.

- Structure-Activity Relationships (SAR) Research of Thiourea Derivatives as Dual Inhibitors Targeting both HIV-1 Capsid and Human Cyclophilin A. (2025).

- Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isol

- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021).

- Synthesis and antimicrobial activities of substituted phenylthioureas. (n.d.). JOCPR.

- Thiourea synthesis by thioacyl

- A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. (2010).

- Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2025).

- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009). Semantic Scholar.

- Using of some novel derivatives of thiourea for Synthesis of pharmaceutical compounds of 5- Arylidine-2-imino-4-thiazolidinones. (n.d.). ijaers.

- 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. (2024). PubMed.

- Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). NIH.

- Structure activity relationship (SAR) of synthesized compounds. (n.d.).

- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PubMed Central.

- Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. (n.d.). MDPI.

- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). RSC Publishing.

Sources

- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]

- 8. A concise synthesis of substituted thiourea derivatives in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents | Bentham Science [eurekaselect.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

- 18. juniperpublishers.com [juniperpublishers.com]

- 19. mdpi.com [mdpi.com]

- 20. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Adamantylthiourea derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-[2-Bromo-5-(trifluoromethyl)phenyl]-2-thiourea (CAS Number: 206559-47-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction